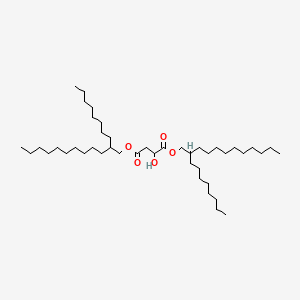

Dioctyldodecyl malate

Beschreibung

Eigenschaften

CAS-Nummer |

63623-64-3 |

|---|---|

Molekularformel |

C44H86O5 |

Molekulargewicht |

695.1 g/mol |

IUPAC-Name |

bis(2-octyldodecyl) 2-hydroxybutanedioate |

InChI |

InChI=1S/C44H86O5/c1-5-9-13-17-21-23-27-31-34-40(33-29-25-19-15-11-7-3)38-48-43(46)37-42(45)44(47)49-39-41(35-30-26-20-16-12-8-4)36-32-28-24-22-18-14-10-6-2/h40-42,45H,5-39H2,1-4H3 |

InChI-Schlüssel |

OOCBIZIRIHNNGC-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCC(CCCCCCCC)COC(=O)CC(C(=O)OCC(CCCCCCCC)CCCCCCCCCC)O |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Reaction Mechanisms

Esterification Pathways for Dioctyldodecyl Malate (B86768) Formation

Esterification, the core process for forming Dioctyldodecyl Malate, involves the reaction of malic acid's two carboxylic acid groups with the hydroxyl group of 2-octyldodecanol. This transformation can be catalyzed by acids, enzymes, or specialized chemoselective agents.

The traditional and widely used method for producing esters is the Fischer-Speier esterification, which employs an acid catalyst to react a carboxylic acid with an alcohol. masterorganicchemistry.commasterorganicchemistry.com This equilibrium-driven process requires specific conditions to achieve high yields of the desired diester. masterorganicchemistry.com For a dicarboxylic acid like malic acid, the reaction proceeds in a stepwise manner to form the diester. masterorganicchemistry.com

The mechanism of acid-catalyzed esterification is a multi-step process initiated by the protonation of the carbonyl oxygen of the carboxylic acid group in malic acid. masterorganicchemistry.comlibretexts.org This initial step is crucial as it significantly enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.comyoutube.com

The protonated carbonyl group is then susceptible to nucleophilic attack by the alcohol, in this case, 2-octyldodecanol. The alcohol's oxygen atom, with its lone pair of electrons, acts as the nucleophile, attacking the electrophilic carbonyl carbon. libretexts.org This attack results in the formation of a tetrahedral intermediate. masterorganicchemistry.commasterorganicchemistry.com A subsequent proton transfer from the attacking alcohol's oxygen to one of the original hydroxyl groups of the carboxylic acid sets the stage for the elimination step. masterorganicchemistry.com

The Fischer esterification is a reversible reaction, and the presence of water, a byproduct, can drive the equilibrium back towards the reactants. masterorganicchemistry.commasterorganicchemistry.com To achieve a high conversion to Dioctyldodecyl Malate, it is essential to remove water from the reaction mixture as it is formed. This is often accomplished through azeotropic distillation using a solvent like benzene (B151609) or toluene.

The kinetics of malic acid esterification can be complex. Studies on the esterification of malic acid with other alcohols, such as methanol (B129727) and butanol, have shown that side reactions can occur. proquest.comfinechem-mirea.ru Due to the presence of a hydroxyl group on the malic acid backbone, dehydration can occur under acidic conditions, leading to the formation of unsaturated byproducts like fumarates and maleates. finechem-mirea.rufinechem-mirea.rufinechem-mirea.ru The choice of catalyst can influence the rate of these side reactions; for instance, sulfuric acid may lead to more byproducts compared to other catalysts like p-toluenesulfonic acid or certain heterogeneous catalysts. finechem-mirea.rufinechem-mirea.ru

Table 1: Comparison of Catalysts in the Esterification of Malic Acid with Butyl Alcohol

| Catalyst | Malic Acid Conversion (%) | Dibutyl Malate Selectivity (%) | Reference |

| Sulfuric Acid | 98.1 | 90.2 | finechem-mirea.ru |

| p-Toluenesulfonic Acid | 93.4 | 96.5 | finechem-mirea.ru |

| Amberlyst 36 Dry | 92.8 | 98.1 | finechem-mirea.ru |

Note: This data is for the esterification with butyl alcohol and serves as an illustrative example of catalyst effects on malic acid esterification.

An alternative, "greener" approach to ester synthesis involves the use of enzymes, particularly lipases, as biocatalysts. nih.gov Lipase-catalyzed reactions offer several advantages, including high specificity (chemo-, regio-, and enantioselectivity), mild reaction conditions (lower temperature and pressure), and reduced environmental impact. nih.govresearchgate.net

In the context of Dioctyldodecyl Malate synthesis, an immobilized lipase, such as that from Candida antarctica (often commercialized as Novozym 435), could be employed. nih.gov The enzymatic mechanism typically involves the formation of an acyl-enzyme intermediate. The lipase's active site first reacts with the carboxylic acid (malic acid) to form this intermediate, releasing water. Subsequently, the alcohol (2-octyldodecanol) attacks the acyl-enzyme complex, regenerating the enzyme and releasing the ester product.

This method avoids the harsh conditions and potential side reactions associated with acid catalysis. researchgate.net The use of organic solvents can influence enzyme activity, and the removal of water is still critical to shift the equilibrium towards product formation, often achieved by using molecular sieves. researchgate.netnih.gov Research has demonstrated the successful lipase-catalyzed synthesis of polyesters incorporating malic acid units, highlighting the feasibility of this enzymatic approach for esterifying malic acid. scribd.com

Malic acid is an α-hydroxycarboxylic acid, a class of compounds that allows for highly selective esterification methods. Boric acid has been identified as a particularly effective and chemoselective catalyst for the esterification of α-hydroxycarboxylic acids. nih.govacs.orguq.edu.au This method is advantageous because it is high-yielding and proceeds under mild, often ambient, temperature conditions. acs.org

The mechanism is believed to involve the formation of a stable five-membered ring complex between boric acid and the α-hydroxycarboxylic acid. This complexation activates the carboxylic acid group towards nucleophilic attack by the alcohol while potentially protecting the hydroxyl group. mdpi.com This approach offers a high degree of selectivity, minimizing the side reactions like dehydration that can occur under strong acid catalysis. nih.govresearchgate.net Studies have shown that boric acid can efficiently catalyze the esterification of various α-hydroxycarboxylic acids with different alcohols, suggesting its applicability for the synthesis of Dioctyldodecyl Malate. acs.orgmdpi.com

Table 2: Yields of Methyl Esters from α-Hydroxycarboxylic Acids using Boric Acid Catalysis

| α-Hydroxycarboxylic Acid | Yield (%) | Reference |

| Mandelic Acid | 96 | acs.org |

| Glycolic Acid | 95 | acs.org |

| Lactic Acid | 98 | acs.org |

Note: This data illustrates the effectiveness of boric acid catalysis for this class of compounds.

Acid-Catalyzed Esterification Mechanisms

Precursor Chemistry: Octyldodecanol and Malic Acid Derivatization

The properties and synthesis of the starting materials are fundamental to the successful production of Dioctyldodecyl Malate.

Octyldodecanol: The alcohol precursor, 2-octyldodecanol, is a branched-chain primary fatty alcohol. wikipedia.org It belongs to a specific class of branched alcohols known as Guerbet alcohols, which are characterized by a branch at the β-position relative to the hydroxyl group. wikipedia.orgevitachem.com This structure results in a lower melting point compared to its linear isomer of the same molecular weight, while maintaining low volatility. wikipedia.org

The industrial synthesis of 2-octyldodecanol is achieved through the Guerbet condensation of decyl alcohol. wikipedia.orgevitachem.com This reaction involves the self-condensation of a primary alcohol at high temperatures in the presence of a catalyst, leading to the formation of a β-alkylated dimer alcohol. The starting materials for this process are typically derived from natural fats and oils. atamanchemicals.comformulationbio.com

Malic Acid Derivatization: Malic acid, or 2-hydroxybutanedioic acid, is a dicarboxylic acid that is a natural constituent of many fruits. cir-safety.org For the synthesis of its diesters, malic acid is typically used directly without prior derivatization. cir-safety.org The "derivatization" in the context of its reaction chemistry often refers to the in-situ formation of intermediates or side products. As discussed, under strong acid catalysis, malic acid can undergo dehydration to yield maleic and fumaric acids, which can then also be esterified, leading to impurities in the final product. finechem-mirea.rufinechem-mirea.ru

In chemoselective synthesis methods, such as with boric acid, the in-situ formation of a borate-malate complex can be considered a form of temporary derivatization that activates the molecule for the desired esterification reaction. mdpi.com For analytical purposes, malic acid can be derivatized to improve its detection in methods like HPLC, but this is not part of the bulk synthesis pathway. researchgate.net

Optimization of Synthesis Parameters for Chemical Yield and Purity

The successful synthesis of Dioctyldodecyl Malate is a balancing act of driving the esterification reaction to completion while minimizing the formation of undesirable byproducts. The primary synthesis route involves the direct esterification of malic acid with 2-octyldodecanol, a Guerbet alcohol known for its bulky, branched structure. This process is typically catalyzed by an acid and requires the removal of water to shift the equilibrium towards the product side.

Catalyst Systems and Reaction Conditions

The choice of catalyst is a critical factor influencing both the rate of reaction and the purity of the final product. Both homogeneous and heterogeneous acid catalysts are employed in the synthesis of malic acid esters.

Common homogeneous catalysts include strong mineral acids such as sulfuric acid and organic acids like p-toluenesulfonic acid . These catalysts are effective in promoting the esterification reaction even at moderate temperatures. However, their use necessitates a neutralization step during workup, which can complicate the purification process and generate waste streams.

The reaction conditions must be carefully controlled to maximize the yield and purity of Dioctyldodecyl Malate. Key parameters include:

Temperature: Esterification reactions are typically conducted at elevated temperatures, often in the range of 100°C to 200°C, to increase the reaction rate. For the synthesis of similar high-molecular-weight esters like diisostearyl malate, temperatures between 100°C and 120°C have been reported in patent literature.

Molar Ratio: To drive the reaction to completion, a molar excess of the alcohol (2-octyldodecanol) is often used. This ensures that the malic acid is fully converted to the diester.

Water Removal: The continuous removal of water, a byproduct of the esterification reaction, is crucial for achieving high conversion rates. This is typically accomplished by methods such as azeotropic distillation with a suitable solvent (e.g., heptane) or by sparging the reaction mixture with an inert gas like nitrogen.

Reaction Time: The optimal reaction time is dependent on the catalyst, temperature, and efficiency of water removal. Progress is typically monitored by measuring the acid value of the reaction mixture until it reaches a desired low level.

The formation of byproducts, primarily esters of fumaric and maleic acids, can occur through the dehydration of the hydroxyl group of malic acid at elevated temperatures. The choice of catalyst can influence the extent of these side reactions.

| Catalyst System | Catalyst Type | Typical Reaction Temperature Range (°C) | Key Advantages | Key Disadvantages |

|---|---|---|---|---|

| Sulfuric Acid | Homogeneous | 100 - 150 | High catalytic activity, low cost | Corrosive, requires neutralization, potential for side reactions |

| p-Toluenesulfonic Acid | Homogeneous | 120 - 180 | High catalytic activity, less corrosive than sulfuric acid | Requires neutralization, can be more expensive |

| Amberlyst Resins | Heterogeneous | 100 - 150 | Easily separable, recyclable, lower potential for side reactions | Lower activity than homogeneous catalysts, potential for thermal degradation |

| Dowex Resins | Heterogeneous | 100 - 150 | Easily separable, recyclable | Similar to Amberlyst resins |

Process Efficiency and Scalability Considerations

Transitioning the synthesis of Dioctyldodecyl Malate from the laboratory to an industrial scale introduces several challenges that must be addressed to ensure an efficient and economically viable process.

Process Efficiency is largely determined by the reaction kinetics, yield, and the ease of purification. To enhance efficiency, process intensification strategies can be employed. These may include the use of continuous flow reactors, which can offer better heat and mass transfer compared to batch reactors, leading to shorter reaction times and improved product consistency. The integration of a reactive distillation column could also be a highly efficient method, where the esterification and the removal of water occur simultaneously in the same unit.

Scalability considerations are paramount for industrial production. The handling of large volumes of reactants and the management of the heat generated during the reaction are critical safety and operational concerns. The choice of a heterogeneous catalyst becomes particularly advantageous at scale, as it simplifies the separation process and reduces the volume of waste generated from neutralization steps.

| Process Parameter | Optimization Goal | Key Considerations for Scalability |

|---|---|---|

| Catalyst Selection | High activity, selectivity, and ease of separation | Cost of catalyst, catalyst lifetime and regeneration, waste disposal |

| Reaction Temperature | Maximize reaction rate while minimizing byproduct formation | Heat transfer in large reactors, energy consumption |

| Molar Ratio of Reactants | Drive reaction to completion, minimize unreacted starting materials | Cost of raw materials, recovery and recycling of excess alcohol |

| Water Removal Method | Efficient and rapid removal to maximize conversion | Energy requirements for distillation or gas sparging, solvent recovery |

| Purification Process | Achieve high purity product meeting cosmetic standards | Efficiency of washing and distillation steps, solvent usage, product loss |

Advanced Structural Elucidation and Spectroscopic Analysis

Vibrational Spectroscopy Applications (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of Dioctyldodecyl malate (B86768) is characterized by several key absorption bands that confirm its identity as a hydroxy-ester with long aliphatic chains.

The most prominent peaks include a strong, sharp absorption corresponding to the ester carbonyl (C=O) stretch. The presence of a hydroxyl (-OH) group is indicated by a broad absorption band in the higher wavenumber region. The aliphatic nature of the two 2-octyldodecyl chains is confirmed by multiple sharp peaks corresponding to C-H stretching and bending vibrations.

Table 1: Characteristic FT-IR Absorption Bands for Dioctyldodecyl Malate

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3500 - 3200 (broad) | O-H Stretch | Hydroxyl |

| 2950 - 2850 (strong, sharp) | C-H Stretch | Alkane (CH₂, CH₃) |

| 1740 - 1720 (strong, sharp) | C=O Stretch | Ester Carbonyl |

| 1470 - 1450 | C-H Bend | Alkane (CH₂) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

The ¹H NMR spectrum of Dioctyldodecyl malate displays distinct signals corresponding to each unique proton environment. The chemical shift, integration, and multiplicity (splitting pattern) of these signals allow for the precise assignment of protons throughout the structure. The spectrum is characterized by a downfield signal for the methine proton attached to the hydroxyl group, signals for the methylene (B1212753) groups adjacent to the ester oxygens, and a large, complex multiplet for the overlapping protons of the long alkyl chains.

Table 2: Predicted ¹H NMR Spectral Data for Dioctyldodecyl Malate

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Proton Assignment |

|---|---|---|---|

| ~4.3 | Multiplet | 1H | -CH(OH)- |

| ~4.1 | Multiplet | 4H | -O-CH₂- (from both ester groups) |

| ~2.8 | Multiplet | 2H | -CH₂(C=O)- |

| ~1.6 | Multiplet | 4H | -CH₂- (adjacent to the CH in the alkyl chain) |

| 1.4 - 1.2 | Broad Multiplet | ~64H | Overlapping -(CH₂)n- protons in alkyl chains |

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Dioctyldodecyl malate contains numerous carbon atoms, but due to the symmetry of the two ester groups, the number of unique signals is reduced. Key signals include those for the two distinct ester carbonyl carbons, the carbon atom bonded to the hydroxyl group, the carbons of the ester linkages, and a series of signals for the carbons in the long alkyl chains.

Table 3: Predicted ¹³C NMR Spectral Data for Dioctyldodecyl Malate

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

|---|---|---|

| 172 - 175 | Quaternary (C) | Ester Carbonyl (-CH(OH)-C =O) |

| 169 - 171 | Quaternary (C) | Ester Carbonyl (-CH₂-C =O) |

| 68 - 72 | Methine (CH) | -C H(OH)- |

| 65 - 68 | Methylene (CH₂) | -O-C H₂- |

| ~43 | Methylene (CH₂) | -C H₂(C=O)- |

| 35 - 40 | Methine (CH) | -CH₂-C H-(C₈H₁₇)(C₁₀H₂₁) |

| 22 - 32 | Methylene (CH₂) | -(C H₂)n- in alkyl chains |

To unambiguously confirm connectivity and probe the stereochemistry of Dioctyldodecyl malate, advanced 2D NMR techniques are employed.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons. libretexts.orglibretexts.org A DEPT-135 spectrum would show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, which is invaluable for assigning the numerous signals in the crowded aliphatic region of the ¹³C NMR spectrum. libretexts.org

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment reveals proton-proton coupling networks. oxinst.com It would show correlations between the -CH(OH)- proton and the adjacent -CH₂- protons, as well as sequential correlations along the entire length of the 2-octyldodecyl chains, thereby confirming the bond-by-bond connectivity of the molecule's backbone. libretexts.org

NOESY (Nuclear Overhauser Effect Spectroscopy): For stereochemical analysis, NOESY can be used to identify protons that are close to each other in space, regardless of whether they are directly bonded. wordpress.com In a flexible molecule like Dioctyldodecyl malate, this can provide insights into preferred conformations in solution. wordpress.com

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the exact molecular weight of a compound and to gain structural information from its fragmentation patterns. The molecular formula of Dioctyldodecyl malate is C₄₄H₈₆O₅, corresponding to a molecular weight of approximately 695.17 g/mol . thegoodscentscompany.com

High-resolution mass spectrometry (HRMS) can confirm this molecular weight with high accuracy. biopharmaspec.com Under ionization conditions, such as Electrospray Ionization (ESI) or Electron Impact (EI), the molecule will fragment in predictable ways. Common fragmentation pathways for long-chain esters include:

Alpha-cleavage: Breakage of the C-C bond adjacent to the carbonyl group.

Cleavage of the ester bond: Loss of the 2-octyldodecyl alcohol moiety.

Fragmentation of the alkyl chains: A series of losses of smaller alkyl fragments (e.g., CₙH₂ₙ₊₁) from the long side chains. libretexts.orgchemguide.co.uk

Table 4: Potential Fragments in the Mass Spectrum of Dioctyldodecyl Malate

| m/z Value (approx.) | Possible Fragment Identity |

|---|---|

| 695 | [M+H]⁺ or [M+Na]⁺ (Molecular Ion Peak) |

| 413 | [M - C₂₀H₄₁O]⁺ (Loss of one octyldodecyloxy group) |

| 397 | [M - C₂₀H₄₁]⁺ (Loss of one octyldodecyl radical) |

| 283 | [C₂₀H₄₃]⁺ (Octyldodecyl cation) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons to higher energy levels. The utility of this technique depends on the presence of chromophores—parts of a molecule that absorb light.

Dioctyldodecyl malate lacks any extended conjugated systems. The only chromophores present are the ester carbonyl groups. These groups exhibit a weak n → π* (non-bonding to anti-bonding pi orbital) electronic transition. This transition typically occurs in the far-UV region, at a wavelength below 220 nm. Consequently, when analyzed in a standard UV-Vis spectrophotometer (typically 200-800 nm), Dioctyldodecyl malate is not expected to show any significant absorbance peaks. utwente.nl Its spectrum would be characterized by transparency throughout the near-UV and visible regions.

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical Composition

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For dioctyldodecyl malate, XPS analysis would provide critical information about the elemental composition and chemical bonding environments of the atoms on the surface of the material.

The analysis involves irradiating the sample with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nanometers of the material being analyzed. The binding energy of the electrons can be calculated, which is characteristic of each element. Shifts in these binding energies provide information about the chemical bonding environment of the atoms.

For dioctyldodecyl malate (C₄₄H₈₆O₅), XPS would be expected to detect carbon and oxygen. High-resolution scans of the C 1s and O 1s regions would reveal different chemical states corresponding to the various functional groups within the molecule.

Expected XPS Data for Dioctyldodecyl Malate:

| Element | Atomic Orbital | Expected Binding Energy (eV) | Corresponding Functional Group |

| Carbon | C 1s | ~285.0 | C-C, C-H (Alkyl chains) |

| ~286.5 | C-O (Alcohol and Ether) | ||

| ~288.5 - 289.0 | O-C=O (Ester carbonyl) | ||

| Oxygen | O 1s | ~532.0 | C-O-C (Ether), C-O-H (Alcohol) |

| ~533.5 | C=O (Ester carbonyl) |

Note: The above data is predictive and based on typical binding energies for organic functional groups.

Raman Spectroscopy for Vibrational Fingerprinting and Chemical Bond Analysis

Raman spectroscopy is a non-destructive chemical analysis technique which provides detailed information about chemical structure, phase and polymorphy, crystallinity and molecular interactions. It is based on the inelastic scattering of monochromatic light, usually from a laser source.

When applied to dioctyldodecyl malate, a Raman spectrum would provide a vibrational fingerprint, with specific peaks corresponding to the various chemical bonds and functional groups within the molecule. This technique is particularly sensitive to non-polar bonds and can offer complementary information to infrared (IR) spectroscopy.

Key vibrational modes expected in the Raman spectrum of dioctyldodecyl malate would include C-H stretching and bending from the long alkyl chains, C=O stretching of the ester groups, and C-O stretching modes. The region from 1000 to 1500 cm⁻¹ would contain a complex series of peaks related to C-C stretching and CH₂/CH₃ deformations, which are characteristic of the long hydrocarbon chains.

Predicted Raman Peaks for Dioctyldodecyl Malate:

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 2800 - 3000 | C-H stretching | Alkyl chains (CH₂, CH₃) |

| 1735 - 1750 | C=O stretching | Ester |

| 1440 - 1465 | C-H bending | Alkyl chains (CH₂) |

| 1250 - 1350 | C-H wagging/twisting | Alkyl chains (CH₂) |

| 1050 - 1200 | C-O stretching | Ester |

| 800 - 1000 | C-C stretching | Alkyl backbone |

Note: These are predicted peak positions based on the analysis of similar long-chain esters and malate derivatives.

X-ray Crystallography for Solid-State Structure Determination (if applicable to crystalline forms)

X-ray crystallography is a powerful technique used to determine the atomic and molecular structure of a crystal, in which the crystalline atoms cause a beam of incident X-rays to diffract into many specific directions. By measuring the angles and intensities of these diffracted beams, a crystallographer can produce a three-dimensional picture of the density of electrons within the crystal. From this electron density, the mean positions of the atoms in the crystal can be determined, as well as their chemical bonds, their crystallographic disorder, and various other information.

For dioctyldodecyl malate, which is likely to be a viscous liquid or a waxy solid at room temperature, obtaining a single crystal suitable for X-ray diffraction could be challenging. However, if a crystalline form can be obtained, for instance through controlled cooling or crystallization from a solvent, X-ray crystallography would provide the most definitive three-dimensional structure.

The resulting crystallographic data would precisely define bond lengths, bond angles, and torsion angles within the molecule. It would also reveal how the long dioctyldodecyl chains pack in the solid state, which can influence the material's macroscopic properties.

Hypothetical Crystallographic Data for Dioctyldodecyl Malate (Crystalline Form):

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic or Triclinic (common for long-chain molecules) |

| Space Group | P2₁/c or P-1 (examples) |

| Unit Cell Dimensions | a, b, c (Å), α, β, γ (°) - dependent on packing |

| Bond Length C=O | ~1.20 - 1.22 Å |

| Bond Length C-O (ester) | ~1.33 - 1.36 Å |

| Bond Length C-C (alkyl) | ~1.52 - 1.54 Å |

| Conformation of Alkyl Chains | Likely an extended, all-trans conformation to maximize van der Waals interactions |

Note: This data is hypothetical and serves to illustrate the type of information that would be obtained from a successful X-ray crystallographic analysis.

Chemical Stability and Degradation Pathways

Hydrolytic Degradation Mechanisms

Hydrolysis of dioctyldodecyl malate (B86768) involves the cleavage of its two ester bonds, yielding malic acid and 2-octyldodecanol. This reaction can be catalyzed by either acid or base and is fundamentally influenced by the presence and activity of water in the surrounding medium.

Under acidic conditions, the hydrolysis of the ester linkages in dioctyldodecyl malate is initiated by the protonation of the carbonyl oxygen. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. A tetrahedral intermediate is formed, which subsequently collapses, eliminating one molecule of 2-octyldodecanol and regenerating the acid catalyst. This process can then be repeated for the second ester group.

The general mechanism proceeds as follows:

Protonation of the carbonyl oxygen: The ester is protonated by an acid (H₃O⁺), increasing the positive charge on the carbonyl carbon.

Nucleophilic attack by water: A water molecule attacks the electrophilic carbonyl carbon.

Proton transfer: A proton is transferred from the attacking water molecule to one of the alkoxy groups.

Elimination of the alcohol: The protonated alkoxy group leaves as an alcohol molecule (2-octyldodecanol).

Deprotonation: The resulting protonated carboxylic acid is deprotonated by a water molecule to regenerate the acid catalyst and form the final carboxylic acid (malic acid).

Due to the significant steric hindrance provided by the bulky 2-octyldodecyl groups, the rate of acid-catalyzed hydrolysis for dioctyldodecyl malate is expected to be slower than that of esters with smaller, unbranched alkyl chains.

The following table presents illustrative kinetic data for the acid-catalyzed hydrolysis of a structurally similar long-chain dialkyl ester, serving as a proxy to understand the potential degradation profile of dioctyldodecyl malate under acidic conditions. Actual rates for dioctyldodecyl malate may vary.

| pH | Temperature (°C) | Apparent Rate Constant (k, s⁻¹) | Half-life (t½, days) |

| 3.0 | 25 | 1.5 x 10⁻⁸ | 533 |

| 3.0 | 50 | 9.8 x 10⁻⁸ | 82 |

| 4.0 | 25 | 1.6 x 10⁻⁹ | 5023 |

| 4.0 | 50 | 1.1 x 10⁻⁸ | 731 |

Base-catalyzed hydrolysis, or saponification, of dioctyldodecyl malate occurs via nucleophilic acyl substitution. The hydroxide (B78521) ion (OH⁻), a strong nucleophile, directly attacks the carbonyl carbon of the ester group. This reaction is generally faster than acid-catalyzed hydrolysis. The process forms a tetrahedral intermediate which then expels the 2-octyldodecyl alkoxide ion. In the final step, the alkoxide ion, being a strong base, deprotonates the newly formed malic acid, driving the reaction to completion.

The mechanism involves these steps:

Nucleophilic attack by hydroxide: The hydroxide ion attacks the carbonyl carbon.

Formation of a tetrahedral intermediate: A negatively charged tetrahedral intermediate is formed.

Elimination of the alkoxide: The intermediate collapses, and the C-O bond to the 2-octyldodecyl group breaks, releasing an alkoxide ion.

Proton transfer: The alkoxide ion deprotonates the carboxylic acid, forming the alcohol (2-octyldodecanol) and a carboxylate salt of malic acid.

This reaction is effectively irreversible because the final deprotonation step is energetically very favorable. The rate is dependent on the concentration of both the ester and the hydroxide ion.

The table below provides representative kinetic data for the base-catalyzed hydrolysis of a long-chain dialkyl phthalate, which can be considered analogous to dioctyldodecyl malate for illustrative purposes. The actual reaction kinetics for dioctyldodecyl malate may differ.

| pH | Temperature (°C) | Second-Order Rate Constant (k, M⁻¹s⁻¹) | Half-life (t½, days) at [OH⁻] = 10⁻³ M |

| 11.0 | 25 | 5.9 x 10⁻² | 1.36 |

| 11.0 | 40 | 1.8 x 10⁻¹ | 0.45 |

| 12.0 | 25 | 5.9 x 10⁻² | 0.14 |

| 12.0 | 40 | 1.8 x 10⁻¹ | 0.04 |

Water activity (aʷ), a measure of the availability of water to participate in chemical reactions, is a critical factor in the hydrolytic stability of esters like dioctyldodecyl malate, particularly in non-aqueous or low-water formulations such as cosmetics.

For hydrolysis to occur, water must be present and mobile. In systems with low water activity, the rate of hydrolysis is significantly reduced, even under conditions of favorable pH and temperature. As water activity increases, the rate of hydrolytic degradation generally increases because more water molecules are available to act as nucleophiles. However, in systems with very high water content, the dilution of reactants and catalysts can sometimes lead to a leveling off or slight decrease in the observed reaction rate. The large, lipophilic nature of the 2-octyldodecyl groups in dioctyldodecyl malate likely reduces its solubility and interaction with water, providing some inherent stability even at moderate water activities.

Oxidative Degradation Mechanisms

The oxidative degradation of dioctyldodecyl malate involves reactions with oxygen, which can be initiated by factors such as heat, light (UV radiation), and the presence of metal catalysts. The large alkyl chains are the primary sites of oxidation.

Oxidative degradation of the alkyl chains in dioctyldodecyl malate typically proceeds via a free-radical chain reaction mechanism, known as autoxidation. This process consists of three main stages:

Initiation: Formation of a free radical on the alkyl chain. This can be triggered by heat or light, which causes the abstraction of a hydrogen atom from a carbon atom, often at a tertiary position which is more susceptible.

RH → R• + H•

Propagation: The alkyl radical (R•) reacts rapidly with molecular oxygen (O₂) to form a peroxy radical (ROO•). This peroxy radical can then abstract a hydrogen atom from another dioctyldodecyl malate molecule, forming a hydroperoxide (ROOH) and a new alkyl radical, thus propagating the chain reaction.

R• + O₂ → ROO•

ROO• + RH → ROOH + R•

Termination: The chain reaction is terminated when two radicals combine to form a stable, non-radical product.

R• + R• → R-R

ROO• + ROO• → Stable products + O₂

The hydroperoxides (ROOH) formed during propagation are relatively unstable and can decompose, especially in the presence of heat or metal ions, to form highly reactive alkoxy (RO•) and hydroxy (•OH) radicals, which can initiate new oxidation chains, leading to an acceleration of the degradation process. This can result in the formation of secondary oxidation products, including aldehydes, ketones, and carboxylic acids, potentially leading to changes in odor, color, and viscosity.

The presence of oxygen is a prerequisite for the oxidative degradation of dioctyldodecyl malate. The rate of oxidation is generally dependent on the partial pressure of oxygen. In cosmetic formulations, oxygen can be present in the headspace of packaging and dissolved within the product itself.

Exposure to light, particularly ultraviolet (UV) radiation, can significantly accelerate oxidative degradation. Light provides the energy to initiate the formation of free radicals by promoting the homolytic cleavage of C-H bonds in the alkyl chains. This process is known as photo-oxidation. The energy from photons can also excite sensitizer (B1316253) molecules that may be present as impurities, which can then transfer energy to molecular oxygen, generating highly reactive singlet oxygen. Singlet oxygen can react directly with any sites of unsaturation or susceptible C-H bonds, bypassing the traditional radical initiation step and leading to the formation of hydroperoxides.

Therefore, protecting formulations containing dioctyldodecyl malate from both oxygen and light is crucial for maintaining its long-term stability. This is often achieved through the use of opaque or UV-protective packaging and the inclusion of antioxidants in the formulation.

The following table illustrates the effect of light and oxygen on the oxidative stability of a cosmetic emulsion containing long-chain esters, measured by the formation of primary oxidation products (peroxide value). This serves as an example of the degradation patterns that could be expected for dioctyldodecyl malate.

| Condition | Storage Time (Weeks) | Peroxide Value (meq O₂/kg) |

| Dark, Nitrogen Headspace | 4 | < 0.1 |

| Dark, Nitrogen Headspace | 12 | 0.2 |

| Dark, Air Headspace | 4 | 1.5 |

| Dark, Air Headspace | 12 | 4.8 |

| Light (UV), Air Headspace | 4 | 12.3 |

| Light (UV), Air Headspace | 12 | 35.7 |

Thermal Degradation Studies (Thermogravimetric Analysis - TGA)

Thermogravimetric analysis (TGA) is instrumental in determining the thermal stability of compounds like dioctyldodecyl malate. For long-chain aliphatic esters, TGA typically reveals a single-stage decomposition process occurring at elevated temperatures. The thermal stability is influenced by the length of the alkyl chains; longer chains generally correlate with higher thermal resistance. mdpi.com In a nitrogen atmosphere, the degradation of such esters involves the cleavage of the ester bonds and the breakdown of the hydrocarbon chains.

Table 1: Representative Thermogravimetric Data for a High Molecular Weight Diester

| Temperature (°C) | Weight Loss (%) | Decomposition Stage |

|---|---|---|

| 25-200 | < 1 | Initial moisture loss |

| 200-350 | 1 - 10 | Onset of degradation |

| 350-450 | 10 - 95 | Major decomposition |

This is a representative table based on typical values for similar long-chain esters and not specific experimental data for Dioctyldodecyl Malate.

Photolytic Degradation Pathways

Exposure to ultraviolet (UV) radiation can induce photolytic degradation in cosmetic emollients, including dioctyldodecyl malate. nih.govresearchgate.netnih.gov The ester functional groups are potential chromophores that can absorb UV energy, leading to chemical transformations. The primary photolytic degradation pathways for esters involve:

Ester Cleavage: The absorption of UV radiation can lead to the homolytic or heterolytic cleavage of the ester bond, resulting in the formation of free radicals or ionic species. This process can lead to the formation of malic acid derivatives and octyldodecanol.

Oxidation of Alkyl Chains: UV radiation can also initiate free-radical chain reactions in the long aliphatic (octyldodecyl) chains, especially in the presence of oxygen. mdpi.com This can lead to the formation of hydroperoxides, which can further decompose into a variety of oxidation products, including aldehydes, ketones, and carboxylic acids. nih.gov

Photosensitized Degradation: In complex cosmetic formulations, other ingredients can act as photosensitizers, absorbing UV radiation and transferring the energy to dioctyldodecyl malate, thereby accelerating its degradation.

The specific pathway that predominates will depend on the wavelength of the UV radiation, the presence of oxygen, and the composition of the formulation. mdpi.com

Identification and Characterization of Chemical Degradation Products

The degradation of dioctyldodecyl malate results in a variety of chemical products, the identification and characterization of which are crucial for understanding the degradation mechanism. Based on the likely degradation pathways, the expected degradation products include:

Primary Hydrolysis/Cleavage Products:

Malic acid

Octyldodecanol

Mono-octyldodecyl malate

Oxidation Products:

Aldehydes, ketones, and carboxylic acids derived from the octyldodecyl chains.

Hydroxy acids resulting from further oxidation. nih.gov

These degradation products are typically identified and characterized using a combination of chromatographic and spectroscopic techniques. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful tools for separating and identifying the individual components of the degradation mixture. mdpi.comnih.govmdpi.com Nuclear magnetic resonance (NMR) spectroscopy can provide detailed structural information about the isolated degradation products.

Strategies for Enhancing Chemical Stability in Complex Chemical Systems

Several strategies can be employed to enhance the chemical stability of dioctyldodecyl malate in cosmetic formulations:

pH Control: Maintaining the pH of the formulation within a range where ester hydrolysis is minimized (typically around pH 4-6) can significantly improve stability. aston-chemicals.com

Use of Antioxidants: The inclusion of antioxidants, such as tocopherol (vitamin E) and its derivatives, can help to mitigate oxidative degradation of the long alkyl chains initiated by UV radiation or other factors. carbodiimide.comewadirect.com

Chelating Agents: The addition of chelating agents, like ethylenediaminetetraacetic acid (EDTA), can sequester metal ions that may catalyze degradation reactions. carbodiimide.com

Light Protection: Using opaque or UV-protective packaging can prevent photolytic degradation by shielding the formulation from harmful radiation. ftloscience.com

Formulation Design: The choice of other ingredients in the formulation can impact the stability of dioctyldodecyl malate. For instance, avoiding strong acids or bases and photosensitizing agents can enhance its longevity. pharmaguideline.comvedaoils.com The inherent structure of dioctyldodecyl malate, with its long, branched alkyl chains, contributes to its hydrolytic stability by sterically hindering the ester linkages. aston-chemicals.com

By implementing these strategies, the chemical integrity of dioctyldodecyl malate can be preserved, ensuring the stability and efficacy of the cosmetic products in which it is used.

Interactions Within Multi Component Chemical Systems and Formulation Science

Solubility and Miscibility in Diverse Solvent Systems

The solubility and miscibility of Dioctyldodecyl Malate (B86768) are dictated by its predominantly nonpolar structure, characterized by two C20 (octyldodecyl) branched alkyl chains. This structure renders it highly hydrophobic and soluble in a wide range of nonpolar and moderately polar cosmetic ingredients, while being practically insoluble in water. Its branched nature disrupts the close packing that can occur with linear long-chain esters, which can enhance its solubility in certain systems and lower its melting point. google.com

The compound exhibits excellent miscibility with many common cosmetic lipids, including hydrocarbon oils, silicone fluids, and other esters. This broad compatibility is crucial for its function as an emollient and as a solubilizer for other lipophilic ingredients, such as organic UV filters and active compounds. aston-chemicals.comoup.com The presence of ester linkages and a hydroxyl group introduces a degree of polarity, allowing for some interaction with more polar solvents compared to purely hydrocarbon-based emollients. cosmeticsbusiness.com

Below is a representative solubility profile of Dioctyldodecyl Malate in various cosmetic solvents, illustrating its lipophilic character.

| Solvent Type | Solvent Example | Solubility/Miscibility | Rationale |

| Hydrocarbons | Mineral Oil | High | Nonpolar interactions between alkyl chains. |

| Squalane | High | Similar lipophilic character. | |

| Silicones | Cyclopentasiloxane (volatile) | Moderate to High | Large alkyl chains provide compatibility with silicone backbone. |

| Dimethicone (non-volatile) | Moderate to High | Good solubilizer for silicones. oup.com | |

| Fatty Alcohols | Octyldodecanol | High | Structural similarity (branched alkyl chains). |

| Esters | Isopropyl Myristate | High | "Like-dissolves-like" principle among esters. |

| C12-15 Alkyl Benzoate | High | Excellent compatibility between lipophilic esters. oup.com | |

| Triglycerides | Caprylic/Capric Triglyceride | High | Soluble in medium-chain triglycerides. |

| Polar Solvents | Ethanol | Low | Primarily nonpolar structure limits solubility in highly polar solvents. |

| Water | Insoluble | Highly hydrophobic nature prevents dissolution. |

Intermolecular Interactions with Co-Formulants (e.g., Polymers, Waxes, Other Esters)

The performance of Dioctyldodecyl Malate in a formulation is heavily dependent on its intermolecular interactions with other ingredients. These interactions govern the stability, texture, and sensory profile of the final product. The molecule's structure allows for a combination of hydrogen bonding, van der Waals forces, and hydrophobic interactions.

A key feature of Dioctyldodecyl Malate is the secondary alcohol (hydroxyl group) on the malic acid backbone. This group can act as both a hydrogen bond donor and an acceptor, allowing it to form networks with other polar molecules in a formulation. cosmeticsbusiness.com This capability is significant when compared to esters that lack such a functional group. For instance, studies on malic acid and its polymers confirm the robust nature of hydrogen bonds formed by its carboxyl and hydroxyl groups. mdpi.comnih.govnih.gov In a cosmetic emulsion, this hydroxyl group can interact with:

Water molecules at the oil-water interface, potentially contributing to emulsion stability.

Polar head groups of surfactants.

Hydrophilic domains of polymers used as thickeners or film-formers.

Other hydroxyl-containing ingredients like fatty alcohols or glycols.

These hydrogen bonding interactions can lead to increased viscosity and a more structured formulation compared to one containing a non-hydroxyl ester of similar molecular weight. cosmeticsbusiness.com

The dominant forces governing Dioctyldodecyl Malate's behavior are van der Waals forces and hydrophobic interactions, owing to its substantial C44 hydrocarbon structure. The two large, branched octyldodecyl chains create strong associations with other nonpolar molecules. mdpi.com

With Waxes: In anhydrous or emulsion-based stick products, the alkyl chains of Dioctyldodecyl Malate interact extensively with the long hydrocarbon chains of waxes (e.g., beeswax, carnauba wax). These interactions help to form a structured, solid matrix. The branched nature of the ester can disrupt the crystalline structure of linear waxes, potentially leading to a softer, more pliable product. researchgate.net

With Other Esters and Oils: The compound's alkyl chains readily interact with the hydrocarbon portions of other emollients, creating a homogenous and stable oil phase.

With Polymers: In the case of silicone elastomers or other nonpolar polymers, the hydrophobic chains of the ester can intertwine with the polymer network, modifying its texture and sensory feel. researchgate.net

The compatibility of Dioctyldodecyl Malate within a multi-phase system, such as an oil-in-water (O/W) or water-in-oil (W/O) emulsion, can be systematically studied using pseudo-ternary phase diagrams. These diagrams map the phase behavior of a system composed of an oil phase, an aqueous phase, and a surfactant/co-surfactant system at a constant temperature. nih.govdovepress.com

By preparing mixtures with varying ratios of Dioctyldodecyl Malate (as part of the oil phase), water, and an emulsifier system, different regions can be identified, such as stable microemulsions, macroemulsions, or areas of phase separation. researchgate.net The large hydrophobic portion of Dioctyldodecyl Malate ensures it partitions almost exclusively into the oil phase of an emulsion. Its compatibility with various surfactants and co-surfactants is generally high due to its ester functionality. The construction of a phase diagram helps formulators determine the optimal concentration ranges of ingredients needed to achieve a stable, single-phase emulsion. dovepress.comnih.gov

Rheological Properties of Formulations Containing Dioctyldodecyl Malate

Rheology, the study of the flow and deformation of matter, is critical in formulation science as it defines a product's texture, pickup, spreadability, and stability. researchgate.net Emollients like Dioctyldodecyl Malate are not merely passive oils; they actively contribute to the rheological profile of a formulation.

Cosmetic creams and lotions are typically non-Newtonian fluids, meaning their viscosity changes with the applied shear rate. Most exhibit shear-thinning (or pseudoplastic) behavior: their viscosity decreases as shear rate increases. mdpi.comresearchgate.net This is a desirable property, as it allows a product to be thick in the container (high viscosity at low shear) but spread easily on the skin (low viscosity at high shear). researchgate.net

The inclusion of Dioctyldodecyl Malate influences this behavior in several ways:

Increased Viscosity: As a large molecule, it can increase the baseline viscosity of the oil phase through molecular entanglement and intermolecular friction. Research on analogous molecules like diisostearyl malate has shown that the presence of a hydroxyl group, capable of hydrogen bonding, results in a higher viscosity compared to a similar ester without this group. cosmeticsbusiness.com

Contribution to Shear-Thinning: In an emulsion, the internal structure created by flocculated oil droplets, swollen polymers, and other interactions is responsible for the high viscosity at rest. When shear is applied (e.g., rubbing the product onto the skin), this structure is temporarily broken down, and the components (including the Dioctyldodecyl Malate molecules) align in the direction of flow, reducing resistance and thus lowering viscosity. mdpi.com Studies on emulsions containing other large, branched esters confirm that such formulations exhibit this pseudoplastic behavior. mdpi.com

The table below summarizes the expected rheological impact of Dioctyldodecyl Malate in a typical O/W cream.

| Rheological Parameter | Condition | Effect of Dioctyldodecyl Malate |

| Apparent Viscosity | At Rest (Low Shear) | Increases viscosity, contributing to a rich, creamy texture due to its large molecular size and potential for hydrogen bonding. cosmeticsbusiness.com |

| Apparent Viscosity | During Application (High Shear) | Contributes to a smooth glide as the formulation undergoes shear-thinning, allowing for easy spreading. mdpi.com |

| Flow Behavior | Variable Shear Rate | Promotes pseudoplastic (shear-thinning) flow, which is characteristic of well-formulated cosmetic emulsions. researchgate.net |

| Yield Stress | - | May increase the yield stress (the minimum force required to initiate flow), helping to prevent product from running and improving stability. |

Viscoelastic Characteristics (Elastic and Viscous Moduli)

Table 1: Representative Viscoelastic Properties of Topical Formulations This table illustrates typical values for cosmetic emulsions and gels. The specific contribution of Dioctyldodecyl malate would depend on its concentration and interaction with other formulation components.

| Formulation Type | Storage Modulus (G') (Pa) | Loss Modulus (G'') (Pa) | Tan Delta (G''/G') | Predominant Behavior |

|---|---|---|---|---|

| Cream (O/W) | > 1000 | < 1000 | < 1 | Elastic (Solid-like) |

| Lotion (O/W) | < 500 | < 500 | ~1 | Viscoelastic |

| Gel | > 1500 | < 500 | < 1 | Elastic (Solid-like) |

Influence of Concentration, Temperature, and Shear Rate on Rheological Profile

The rheological profile of formulations containing Dioctyldodecyl malate is significantly influenced by concentration, temperature, and shear rate.

Concentration: The concentration of the oil phase, which includes Dioctyldodecyl malate, directly impacts the viscosity and structure of an emulsion. Generally, as the concentration of the dispersed phase (oil droplets) increases, the viscosity of the emulsion rises due to increased droplet interactions. mdpi.com Similarly, the concentration of thickening agents or polymers in the continuous phase has a profound effect; higher polymer concentrations lead to increased viscosity, storage modulus (G'), and loss modulus (G''). nih.govresearchgate.net In systems where Dioctyldodecyl malate is a major component of the oil phase, its concentration will proportionally affect these rheological parameters.

Temperature: Temperature has an inverse relationship with the viscosity of most fluids. For emulsions containing Dioctyldodecyl malate, an increase in temperature typically leads to a decrease in viscosity and a weakening of the internal structure, reflected by a decrease in both G' and G''. nih.govresearchgate.netdiva-portal.org This is due to increased molecular mobility and reduced intermolecular forces. maxapress.com This temperature dependence is a critical factor in formulation stability and sensory perception upon application to the skin. researchgate.net In some complex systems, temperature changes can induce phase transitions that dramatically alter the rheological profile. researchgate.net

Table 2: General Influence of Key Factors on Emulsion Rheology

| Factor | Effect on Viscosity | Effect on Storage Modulus (G') | Typical Behavior Observed |

|---|---|---|---|

| Increasing Oil/Emollient Concentration | Increase | Increase | More structured, higher consistency |

| Increasing Temperature | Decrease | Decrease | More fluid, potential stability loss |

| Increasing Shear Rate | Decrease | (Structure breakdown) | Shear-thinning for spreadability |

Microstructure-Rheology Correlation in Complex Fluids

The macroscopic rheological properties of a complex fluid, such as an emulsion containing Dioctyldodecyl malate, are a direct consequence of its underlying microstructure. nih.gov The size, distribution, and interaction of the dispersed oil droplets, along with the network structure of any polymers in the continuous phase, dictate the material's flow and viscoelastic characteristics. bohrium.com

In a stable oil-in-water (O/W) emulsion, small, uniformly dispersed oil droplets contribute to a higher viscosity and a more solid-like elastic response (higher G'). nih.gov Dioctyldodecyl malate exists within these oil droplets. The stability of the emulsion is maintained by an emulsifier at the oil-water interface, which prevents droplet coalescence. The rheological behavior is strongly linked to the forces between these droplets—whether they are repulsive, leading to a fluid system, or weakly attractive, forming a flocculated, gel-like network that increases viscosity and yield stress. nih.govresearchgate.net

Shear-thinning behavior is explained by the alignment and deformation of the microstructure under flow. nih.gov At rest, droplets and polymer chains may be randomly oriented or flocculated, creating a structure that resists flow. As shear is applied, this structure is progressively broken down; droplets may become elongated and aligned in the direction of flow, reducing resistance and thus lowering viscosity. nih.gov This correlation is crucial for designing products that are stable in the package but apply smoothly. researchgate.net

Experimental Methodologies for Rheological Characterization

The rheological properties of complex formulations containing Dioctyldodecyl malate are characterized using specialized instruments, primarily rotational rheometers. eurekaselect.commdpi.com These devices can perform a variety of tests to provide a comprehensive understanding of the material's behavior. researchgate.nettainstruments.com

Rotational (Flow) Tests: These tests measure viscosity as a function of shear rate (or shear stress). lu.se A cone-and-plate or parallel-plate geometry is commonly used. scielo.br By ramping the shear rate up and down, a flow curve is generated, which reveals whether the fluid is Newtonian, shear-thinning, or shear-thickening. Thixotropy, a time-dependent shear-thinning behavior, can also be identified by observing a hysteresis loop between the upward and downward curves. researchgate.netdntb.gov.ua

Oscillatory Tests: To determine viscoelastic properties, small amplitude oscillatory shear (SAOS) tests are performed. mdpi.comresearchgate.net A small, sinusoidal strain or stress is applied to the sample, and the resulting stress or strain response is measured. nih.gov This allows for the calculation of the storage modulus (G'), the loss modulus (G''), and the phase angle (δ). nih.govresearchgate.net

Amplitude Sweep: This test is performed at a constant frequency while varying the strain amplitude to identify the linear viscoelastic region (LVR), where G' and G'' are independent of strain. nih.gov It also determines the yield stress, the point at which the structure begins to break down irreversibly. nih.gov

Frequency Sweep: Conducted within the LVR, this test measures G' and G'' as a function of oscillation frequency. It provides insight into the material's structure and relaxation behavior over different time scales. nih.govmdpi.com

Thermal Properties of Blends and Mixtures (Differential Scanning Calorimetry - DSC)

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to investigate the thermal properties of materials, including cosmetic ingredients and formulations. netzsch.comwikipedia.org DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. wikipedia.org This provides information on physical and chemical changes like melting, crystallization, and glass transitions. perkinelmer.com.armalvernpanalytical.com

When Dioctyldodecyl malate is part of a blend, such as the oil phase of an emulsion or a mixture with waxes, DSC can be used to understand its interactions with other components. For fatty esters, which are common in cosmetics, DSC can reveal their melting and crystallization temperatures and enthalpies. mdpi.com In a complex mixture, the presence of Dioctyldodecyl malate can influence the crystallization and melting points of other components, such as waxes or fatty alcohols. matec-conferences.org For example, it might act as an impurity, depressing the melting point or broadening the melting range of a crystalline wax.

DSC analysis helps in:

Assessing Purity and Stability: Thermal events can indicate the purity of an ingredient or changes in a formulation's stability over time or under stress. matec-conferences.orgresearchgate.net

Characterizing Phase Behavior: It can identify the melting range of the oil phase, which is crucial for predicting how a product will behave at different storage temperatures and how it will feel upon application to the skin. perkinelmer.com.ar

Investigating Component Interactions: Shifts in melting peaks or the appearance of new thermal events in a mixture compared to the individual components can signify interactions between them. nih.gov

Theoretical and Computational Chemistry Studies

Molecular Modeling of Dioctyldodecyl Malate (B86768) Structure and Conformation

Molecular modeling serves as a powerful tool to investigate the three-dimensional structure and conformational flexibility of molecules like Dioctyldodecyl malate. This computational approach allows for the exploration of the molecule's spatial arrangements, which are crucial for understanding its physical and chemical properties. By constructing a detailed atomistic model, researchers can simulate the dynamic behavior of the molecule, providing insights that are often difficult to obtain through experimental methods alone.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (°) | Description |

|---|---|---|---|

| Extended Chain | 0.00 | ~180, ~180, ~180 | A fully extended conformation of the alkyl chains, representing a state of minimal steric hindrance. |

| Folded Chain 1 | -2.50 | ~60, ~180, -60 | A folded conformation where one of the alkyl chains bends back towards the malate core. |

| Folded Chain 2 | -2.35 | -60, 180, 60 | An alternative folded state, indicating the flexibility and multiple low-energy states of the molecule. |

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations offer a detailed understanding of the electronic structure of Dioctyldodecyl malate, which is fundamental to predicting its reactivity. researchgate.netlsu.edu These methods, based on the principles of quantum mechanics, can compute various electronic properties that govern how the molecule interacts with other chemical species. arxiv.orgpurdue.edu Unlike molecular mechanics, which relies on empirical force fields, quantum chemical methods solve approximations of the Schrödinger equation to describe the distribution of electrons within the molecule. lsu.edu

Methods such as Density Functional Theory (DFT) can be employed to calculate properties like the molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and partial atomic charges. researchgate.netarxiv.org The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important, as their energy gap can indicate the molecule's chemical stability and reactivity. A large HOMO-LUMO gap generally suggests high stability. The electrostatic potential map visually represents the electron density around the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For Dioctyldodecyl malate, the oxygen atoms of the ester and hydroxyl groups are expected to be electron-rich, making them susceptible to interactions with electrophiles.

These calculations can also be used to predict the molecule's reactivity in various chemical reactions, such as hydrolysis or oxidation. By modeling the transition states of potential reaction pathways, the activation energies can be calculated, providing insight into the reaction kinetics. This information is valuable for understanding the degradation mechanisms of Dioctyldodecyl malate and for designing more stable formulations.

| Property | Calculated Value | Implication |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the energy of the outermost electrons and susceptibility to electrophilic attack. |

| LUMO Energy | 1.2 eV | Indicates the energy of the lowest empty orbital and susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | 7.7 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | 2.1 D | Reflects the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

Simulation of Intermolecular Interactions in Multi-Component Systems

The behavior of Dioctyldodecyl malate in a formulation is heavily influenced by its interactions with other components. Molecular dynamics simulations are a key tool for studying these intermolecular interactions at an atomistic level. dovepress.com By creating a simulation box containing Dioctyldodecyl malate and other molecules (such as solvents, polymers, or active ingredients), it is possible to observe how they interact and arrange themselves over time.

These simulations can quantify the non-covalent interactions, including van der Waals forces, electrostatic interactions, and hydrogen bonding. For Dioctyldodecyl malate, the long alkyl chains would primarily engage in van der Waals interactions, contributing to its oily nature. The ester and hydroxyl groups, however, are capable of forming hydrogen bonds, which can significantly impact the miscibility and stability of the formulation. The strength and nature of these interactions determine how well Dioctyldodecyl malate is dispersed within a mixture.

Force Field Development and Validation for Dioctyldodecyl Malate Systems

The accuracy of molecular dynamics simulations is highly dependent on the quality of the force field used. nih.govnih.gov A force field is a set of parameters that defines the potential energy of a system of atoms and molecules. uiuc.eduj-octa.com For a molecule like Dioctyldodecyl malate, a standard force field such as CHARMM or AMBER might be used as a starting point. nih.gov However, for accurate predictions, it is often necessary to develop and validate specific parameters for the molecule of interest.

Parameterization involves fitting the force field parameters to reproduce experimental data or high-level quantum chemical calculations. For Dioctyldodecyl malate, this could involve adjusting the parameters for the ester linkages and the chiral center of the malate core to accurately reflect their conformational energies and interactions. Validation of the developed force field is then performed by comparing simulation results of bulk properties, such as density and viscosity, with experimental measurements.

Predictive Modeling of Formulation Stability and Physical Behavior

Once a validated force field is established, molecular simulations can be used for the predictive modeling of formulation stability and physical behavior. nih.govnih.gov By simulating the formulation under different conditions (e.g., temperature, concentration), it is possible to predict phenomena such as phase separation, aggregation, or crystallization. For example, simulations could predict whether Dioctyldodecyl malate will remain well-mixed with other components over time or if it will coalesce into droplets.

These predictive models can accelerate the formulation development process by reducing the need for extensive experimental screening. casss.org They provide a microscopic understanding of the factors that contribute to formulation stability, allowing for a more rational design of new products.

Computational Rheology and Predictive Modeling of Material Flow Behavior

Computational rheology uses numerical simulations to predict the flow behavior of complex fluids. researchgate.net For materials containing Dioctyldodecyl malate, which is likely to be a viscous liquid, these methods can predict properties such as viscosity as a function of shear rate and temperature. This is crucial for applications where the flow characteristics of the product are important, such as in cosmetics or lubricants.

Techniques like non-equilibrium molecular dynamics (NEMD) can be used to simulate the response of the material to an applied shear force. By analyzing the stress-strain relationship in these simulations, the viscosity and other rheological properties can be calculated. These computational approaches can help in understanding how the molecular structure of Dioctyldodecyl malate and its interactions with other components give rise to the macroscopic flow behavior of the formulation.

| Shear Rate (s⁻¹) | Predicted Viscosity (Pa·s) | Flow Behavior |

|---|---|---|

| 0.1 | 1.5 | Shear-thinning |

| 1.0 | 1.2 | |

| 10.0 | 0.8 |

Mechanistic Insights from In Silico Approaches into Esterification and Degradation Processes

Computational chemistry provides powerful tools to investigate the reaction mechanisms of esterification and degradation processes involving Dioctyldodecyl malate at the molecular level. By modeling the reactants, products, and transition states, it is possible to elucidate the detailed steps of these chemical transformations.

For the esterification process, quantum chemical calculations can be used to model the reaction between malic acid and the corresponding long-chain alcohols (octanol and dodecanol). These calculations can identify the most likely reaction pathway, determine the activation energies for each step, and provide insights into the role of catalysts. This information can be used to optimize the synthesis of Dioctyldodecyl malate.

Similarly, in silico approaches can be used to study the degradation of Dioctyldodecyl malate, such as through hydrolysis of the ester bonds. By modeling the interaction of the molecule with water, potentially in the presence of an acid or base catalyst, the mechanism of degradation can be understood. This knowledge is crucial for predicting the shelf-life of products containing this compound and for developing strategies to improve its stability.

Q & A

Q. What are the recommended methodologies for characterizing the physicochemical properties of Dioctyldodecyl malate in experimental settings?

To ensure reproducibility, researchers should:

- Structural analysis : Use nuclear magnetic resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR) to confirm ester linkages and alkyl chain configurations .

- Thermal stability : Conduct differential scanning calorimetry (DSC) to determine melting points and thermal degradation thresholds. Note that existing data gaps (e.g., boiling points) necessitate cross-validation with analogous dialkyl malates .

- Solubility profiling : Perform phase-separation studies in polar/non-polar solvents using UV-Vis spectroscopy, referencing protocols for diisostearyl malate .

Q. How should researchers design toxicity assays for Dioctyldodecyl malate given limited in vivo data?

- Read-across approaches : Leverage toxicological data from structurally similar compounds (e.g., diisostearyl malate) under the CIR’s grouping rationale, which assumes shared metabolic pathways .

- In vitro models : Prioritize epidermal keratinocyte assays (e.g., HaCaT cells) to assess skin irritation potential, adhering to OECD guidelines for cosmetic ingredients .

- Dose extrapolation : Use safety margins derived from maximum reported concentrations in leave-on products (e.g., up to 36% for di-C12-13 alkyl malate) to estimate safe exposure levels .

Advanced Research Questions

Q. How can conflicting data on the respiratory hazards of Dioctyldodecyl malate be resolved in inhalation studies?

- Aerosol dynamics : Simulate particle deposition using computational fluid dynamics (CFD) models, as 95–99% of cosmetic spray particles >10 µm are unlikely to reach alveoli .

- Inhalation toxicity assays : Combine factorial design (e.g., varying droplet size and exposure duration) with in vitro lung epithelial cell models (e.g., A549 cells) to isolate risk factors .

- Cross-disciplinary validation : Compare results with occupational exposure limits (OELs) for analogous esters, emphasizing threshold limit value (TLV) adjustments for low-respirable fractions .

Q. What experimental strategies address the lack of pharmacokinetic data for Dioctyldodecyl malate?

- Computational modeling : Use molecular dynamics (MD) simulations to predict skin permeation coefficients, validated against ex vivo human skin models .

- Isotopic tracing : Synthesize deuterated Dioctyldodecyl malate to track metabolic fate via mass spectrometry in rodent models, ensuring compliance with IACUC protocols .

- Comparative metabolomics : Analyze urinary metabolites post-dermal application against databases for diethylhexyl malate to infer shared degradation pathways .

Q. How can researchers optimize formulation stability while minimizing Dioctyldodecyl malate’s crystallinity in emulsions?

- Factorial design : Test variables like surfactant HLB values, temperature, and shear rates using response surface methodology (RSM) to identify crystallization inhibitors .

- Rheological analysis : Employ oscillatory rheometry to correlate crystal formation with viscoelastic modulus changes, referencing diisoamyl malate stabilization techniques .

- Accelerated aging studies : Use Arrhenius modeling to predict shelf-life under stress conditions (e.g., 40°C/75% RH), with XRD monitoring for polymorphic shifts .

Methodological Considerations for Data Interpretation

Q. How should researchers reconcile discrepancies between in silico predictions and experimental results for Dioctyldodecyl malate?

Q. What statistical frameworks are appropriate for dose-response studies with sparse data?

- Bayesian hierarchical models : Incorporate prior distributions from diisostearyl malate datasets to improve parameter estimation in small-sample studies .

- Non-parametric tests : Use Wilcoxon signed-rank tests for non-normal distributions, avoiding overreliance on p-values by reporting effect sizes and confidence intervals .

Data Gaps and Future Research Directions

- Long-term ecotoxicology : No data exist on Dioctyldodecyl malate’s environmental persistence. Propose microcosm studies with LC-MS/MS quantification in aquatic systems .

- Dermal absorption kinetics : Prioritize radiolabeled in vivo studies to quantify systemic exposure, addressing regulatory requirements under REACH .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.